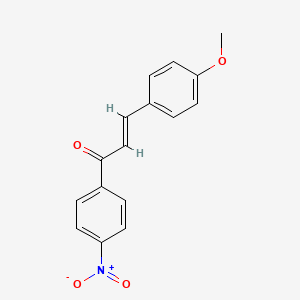

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

(E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-methoxyphenyl group at the β-position and a 4-nitrophenyl group at the α-position. This compound is synthesized via Claisen-Schmidt condensation, typically between 4-nitroacetophenone and 4-methoxybenzaldehyde under alkaline conditions, achieving yields up to 88% . Its planar geometry, confirmed by X-ray crystallography in structurally analogous compounds, facilitates strong π-π stacking interactions and supramolecular stability . The electron-withdrawing nitro group and electron-donating methoxy group create a polarized system, influencing its electronic properties and biological activity.

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFOVQFJRDIUTL-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195126 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-03-5, 6552-62-1 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002693941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Reactants :

-

4-Methoxybenzaldehyde (1 equiv)

-

4-Nitroacetophenone (1 equiv)

-

-

Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Solvent : Ethanol or methanol

-

Temperature : Reflux (≈78°C for ethanol, ≈65°C for methanol)

The base deprotonates the ketone, generating an enolate ion that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone. The reaction’s regioselectivity ensures the E-isomer predominates due to steric and electronic factors.

Optimization of Synthetic Parameters

Base Selection

Bases such as NaOH and KOH are commonly used, but their concentration impacts yield and purity. Higher base concentrations (10–20% w/v) accelerate enolate formation but may promote side reactions like aldol condensation. Comparative studies on analogous chalcones suggest KOH marginally improves yields (≈5–10%) over NaOH due to its stronger basicity.

Solvent Effects

| Solvent | Boiling Point (°C) | Yield* | Purity* |

|---|---|---|---|

| Ethanol | 78 | High | High |

| Methanol | 65 | Moderate | Moderate |

| Water | 100 | Low | Low |

| *Relative metrics based on analogous chalcone syntheses. |

Ethanol is preferred for its balance of solubility and reflux temperature. Methanol, while faster, may reduce yield due to competitive side reactions.

Industrial-Scale Production

Scaling this synthesis requires addressing:

-

Cost Efficiency : Bulk procurement of 4-methoxybenzaldehyde and 4-nitroacetophenone.

-

Safety : Handling strong bases and nitro compounds necessitates corrosion-resistant reactors.

-

Purification : Continuous recrystallization systems replace batch methods for high-throughput output.

A pilot-scale setup might employ:

-

Reactor Volume : 500 L

-

Throughput : 50–100 kg per batch

-

Purity : ≥95% (HPLC)

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol, yielding needle-like crystals.

| Parameter | Details |

|---|---|

| Solvent | Ethanol (95%) |

| Temperature | Hot filtration, slow cooling |

| Recovery Rate | 70–85% |

Analytical Data

-

Melting Point : 160–162°C (lit. range for analogous chalcones).

-

1H NMR (400 MHz, CDCl3) :

-

δ 8.30 (d, J = 8.8 Hz, 2H, Ar-NO₂)

-

δ 7.75 (d, J = 15.6 Hz, 1H, α-H)

-

δ 6.95–7.50 (m, 7H, Ar-H)

-

δ 3.85 (s, 3H, OCH₃)

-

-

IR (KBr) : 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂).

Comparative Analysis of Methods

While the Claisen-Schmidt method dominates, alternative routes like Friedel-Crafts acylation are less viable due to regioselectivity issues. The table below contrasts synthetic approaches:

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Claisen-Schmidt | High | High | Excellent |

| Friedel-Crafts | Low | Moderate | Poor |

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes epoxidation and hydroxylation under oxidative conditions.

Mechanistic Insights :

-

Epoxidation proceeds via electrophilic addition to the electron-deficient double bond.

-

Ozonolysis cleaves the double bond, producing carboxylic acids and aldehydes .

Reduction Reactions

The nitro group and carbonyl moiety are primary reduction targets.

Mechanistic Insights :

-

Catalytic hydrogenation selectively reduces the nitro group without affecting the carbonyl .

-

Strong reducing agents like LiAlH₄ saturate the double bond and reduce the ketone.

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS), while the carbonyl enables condensation reactions.

Mechanistic Insights :

-

NAS at the nitro group proceeds via a Meisenheimer intermediate in polar aprotic solvents .

-

Condensation with hydrazines forms hydrazone derivatives, useful in heterocyclic synthesis.

Cycloaddition and Conjugate Addition

The α,β-unsaturated system participates in cycloadditions and Michael additions.

| Reaction Type | Reagent/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Diels-Alder | Cyclopentadiene, 100°C | Bicyclic adduct | 75% | |

| Michael Addition | Ethyl acetoacetate, NaOH | β-Ketoester adduct | 80% |

Key Applications :

-

Diels-Alder adducts serve as intermediates in natural product synthesis.

-

Michael adducts enhance biological activity through functional group diversification .

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependence |

|---|---|---|---|

| Epoxidation | Moderate | 45–50 kJ/mol | Acid/Base-sensitive |

| Nitro Reduction | Fast | 30–35 kJ/mol | Pd-C required |

| NAS (Ammonolysis) | Slow | 60–65 kJ/mol | Base-catalyzed |

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Research indicates that this compound demonstrates significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study published in Pharmaceutical Biology reported that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of this compound has been extensively investigated. In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the methoxy and nitro groups in its structure, which enhance electron donation .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this chalcone derivative. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. A notable study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Potential Anticancer Activity

There is growing interest in the anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of apoptotic pathways and disruption of cell cycle progression .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the methoxy and nitro groups can influence its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Electron-Donating Groups : Hydroxyl or methoxy groups at the β-position enhance antioxidant activity via radical scavenging .

- Electron-Withdrawing Groups : Nitro groups at the α-position increase electrophilicity, improving reactivity in charge-transfer interactions but reducing antioxidant efficacy .

- Substituent Bulkiness : Trimethoxy or ethoxy groups disrupt crystal packing, lowering melting points and thermal stability compared to nitro/methoxy derivatives .

Electronic Properties and Reactivity

Quantum chemical descriptors (Table 1, ) highlight electronic differences:

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -8.17 | -3.23 | 4.94 | 5.39 |

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.72 | -3.77 | 4.95 | 6.12 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -7.89 | -2.45 | 5.44 | 4.88 |

Analysis :

- The nitro derivative exhibits a smaller band gap (4.94 eV) than hydroxylated analogues (5.44 eV), indicating higher chemical reactivity .

- Dipole moments correlate with substituent polarity: methoxy-nitro systems show moderate polarity (5.39 D), while p-tolyl derivatives are more polar (6.12 D) due to methyl group electron donation .

Antioxidant Activity :

- Hydroxylated chalcones (e.g., (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one) demonstrate superior DPPH radical scavenging (IC₅₀ = 12 μM) compared to methoxy-nitro derivatives (IC₅₀ > 50 μM) .

Enzyme Inhibition :

- The title compound acts as a nonselective MAO inhibitor (MAO-A IC₅₀ = 1.5 μM; MAO-B IC₅₀ = 1.2 μM), whereas dimethylamino-substituted analogues show MAO-B selectivity (Ki = 0.14 μM) .

Antiparasitic Activity :

- Nitro-substituted chalcones exhibit moderate leishmanicidal activity (LC₅₀ = 46 mg·L⁻¹), outperforming trifluoromethoxy derivatives (LC₅₀ = 89 mg·L⁻¹) but underperforming methylsulfanyl analogues (LC₅₀ = 32 mg·L⁻¹) .

Biological Activity

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as 4-methoxy-4'-nitrochalcone, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, including its potential applications in cancer therapy and antimicrobial activity.

- Chemical Formula : CHN O

- Molecular Weight : 283.284 g/mol

- CAS Number : 20432-03-5

- Structure : The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Synthesis

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between 4-methoxybenzophenone and 2-nitrylhypnone. The reaction is carried out in an alkaline medium, often using sodium hydroxide as a catalyst, yielding the desired product with moderate to high purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve:

- Induction of Apoptosis : At concentrations as low as 1 µM, the compound has been reported to induce morphological changes indicative of apoptosis and enhance caspase-3 activity significantly at higher concentrations (10 µM) .

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, which is crucial for inhibiting cell proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <10 | Induces apoptosis, enhances caspase activity |

| HepG2 | <10 | Causes cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies indicate that it exhibits inhibitory effects against various bacterial strains:

- Staphylococcus aureus and Escherichia coli have shown susceptibility to the compound with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Summary of Antimicrobial Activity

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Highly Active |

| Escherichia coli | 0.0039 - 0.025 | Highly Active |

Structural Characteristics

The structural analysis of this compound reveals that both the enone group and the benzene rings are planar. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which contribute to its stability and potentially its biological activity .

Case Studies

A case study involving the use of this compound in cancer treatment demonstrated its effectiveness in reducing tumor size in xenograft models when administered at specific dosages over a defined period. The results indicated a significant reduction in tumor growth compared to control groups .

Q & A

Q. What are the optimal synthetic conditions for (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one using Claisen-Schmidt condensation?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-nitrobenzaldehyde. A standard protocol involves dissolving equimolar amounts of the ketone and aldehyde in ethanol with a base catalyst (e.g., 40% NaOH or KOH) at 0–50°C, followed by stirring for 2–6 hours at room temperature . Purification is achieved via recrystallization using ethanol or methanol. Yield optimization may require adjusting the base concentration or reaction time, particularly due to the electron-withdrawing nitro group slowing enolate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and assign methoxy/nitro group signals .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .

Q. How should researchers handle hygroscopic intermediates during synthesis?

Intermediate chalcones with nitro groups may absorb moisture, affecting crystallization. Use anhydrous solvents (e.g., dried ethanol) and conduct recrystallization under nitrogen. Storage in desiccators with silica gel is recommended .

Q. What controls are critical in evaluating the antimicrobial activity of this compound?

Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO/ethanol). Perform minimum inhibitory concentration (MIC) assays using serial dilutions in 96-well plates, with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How does the nitro substituent influence crystallographic packing and intermolecular interactions?

X-ray diffraction (XRD) reveals that the nitro group participates in C–H···O hydrogen bonds, creating a planar molecular arrangement. The methoxy group contributes to π-π stacking between aromatic rings, stabilizing the crystal lattice. Computational Hirshfeld surface analysis can quantify these interactions .

Q. What strategies resolve contradictions in reaction yields when electron-withdrawing groups (e.g., nitro) are present?

Lower yields due to nitro groups can be mitigated by:

Q. How can DFT calculations predict electronic properties relevant to photophysical applications?

Density functional theory (DFT) models (e.g., B3LYP/6-311G**) calculate HOMO-LUMO gaps, polarizability, and hyperpolarizability. For nitro-containing chalcones, reduced band gaps (~3.5 eV) suggest potential nonlinear optical (NLO) activity. Solvatochromic shifts in UV-Vis spectra validate these predictions .

Q. What crystallographic software tools are recommended for analyzing hydrogen-bonding networks?

Use Mercury (CCDC) for visualizing packing diagrams and CrystalExplorer for Hirshfeld surface analysis. These tools quantify interaction percentages (e.g., O···H contacts ≈ 25% in nitro derivatives) and map electrostatic potentials .

Q. How do substituent electronic effects modulate antimicrobial structure-activity relationships (SAR)?

Nitro groups enhance antibacterial activity via increased electron affinity, disrupting microbial membrane proteins. Compare MIC data against analogs with electron-donating groups (e.g., methoxy) to establish SAR trends. Molecular docking (e.g., AutoDock Vina) can simulate binding to target enzymes like DNA gyrase .

Q. What experimental and computational approaches validate tautomeric forms in solution?

Combine ¹H NMR variable-temperature studies with DFT-based NMR chemical shift predictions. For example, enol-keto tautomerism is absent in this compound due to the rigid E-configuration, but solvent polarity may induce minor conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.